A-395 is a potent and selective inhibitor of the embryonic ectoderm development protein, which is a key component of the Polycomb Repressive Complex 2 (PRC2). This compound has garnered attention for its ability to inhibit the interaction between embryonic ectoderm development and histone H3 lysine 27, a critical process in gene regulation and epigenetic modifications. A-395 is classified as an epigenetic inhibitor, specifically targeting the PRC2 complex, which plays a significant role in various cancers, including diffuse large B-cell lymphoma and malignant rhabdoid tumors.
A-395 was developed as part of research efforts aimed at understanding and targeting the PRC2 complex. It has been characterized through various biochemical assays that demonstrate its selectivity and potency against the EED protein-protein interactions within PRC2. The compound is classified under epigenetic inhibitors, particularly focusing on histone methyltransferase activity.
The synthesis of A-395 involves several steps that optimize its binding affinity to the EED protein. The compound was derived from earlier inhibitors through a process of iterative design, where structural modifications were made to enhance potency and selectivity. The final synthesis route includes:
Technical details regarding the exact synthetic pathway are often proprietary but typically involve organic synthesis techniques such as coupling reactions and purification methods.
The molecular structure of A-395 can be described in terms of its chemical formula and three-dimensional conformation. Key structural features include:
A co-crystal structure of A-395 bound to EED has been elucidated (PDB code 5K0M), providing insights into its binding interactions at an atomic level.
A-395 primarily functions through competitive inhibition, blocking the binding site for histone H3 lysine 27 trimethylation on the EED protein within the PRC2 complex. The technical details of its chemical reactions include:
The compound does not show significant activity against other methyltransferases or DNA methyltransferases tested.
The mechanism of action for A-395 involves its selective binding to the EED subunit of the PRC2 complex, which leads to inhibition of histone methylation at H3K27. This process can be broken down into several steps:
Data from cellular assays indicate that A-395 effectively reduces H3K27 methylation levels in various cancer cell lines.
A-395 exhibits several notable physical and chemical properties:
Pharmacokinetic studies indicate that subcutaneous administration maintains effective concentrations for extended periods, supporting its potential therapeutic applications.
A-395 has promising applications in scientific research, particularly in cancer biology:
A-395 represents a pioneering chemical probe targeting the embryonic ectoderm development (EED) protein, a critical scaffolding component of the Polycomb Repressive Complex 2 (PRC2). This multi-subunit epigenetic regulator catalyzes histone H3 lysine 27 trimethylation (H3K27me3), a repressive chromatin mark essential for developmental gene silencing and dysregulated in numerous cancers. Unlike catalytic EZH2 inhibitors, A-395 operates through a novel allosteric mechanism by disrupting protein-protein interactions (PPIs) within the PRC2 complex. Its identification marked a paradigm shift in epigenetic drug discovery, demonstrating that targeting non-enzymatic regulatory interfaces could effectively modulate chromatin-modifying complexes. The probe enables unprecedented mechanistic studies of PRC2's H3K27me3-reader function while providing a therapeutic strategy against EZH2 inhibitor-resistant malignancies [1] [2].
The discovery of A-395 was first reported in 2017 through collaborative research published in Nature Chemical Biology. This work emerged from rational structure-based design efforts targeting the H3K27me3-binding pocket of EED. Researchers employed diverse screening methodologies including thermal shift assays (TSA), surface plasmon resonance (SPR), and time-resolved fluorescence resonance energy transfer (TR-FRET) to identify and optimize lead compounds. The co-crystal structure of A-395 bound to human EED (PDB: 5K0M) at 1.83 Å resolution provided atomic-level insights into its binding mode, confirming competitive displacement of the histone tail's aromatic cage. This structural blueprint facilitated understanding of its exceptional binding affinity (KD = 1.5 nM) and informed subsequent analog development [1] [2].
A-395 emerged alongside its structurally related negative control (A-395N), which exhibits dramatically reduced potency (IC50 >50,000 nM). This paired probe system enables rigorous validation of on-target effects. Subsequent optimization focused on improving cellular penetration while maintaining selectivity, though pharmacokinetic limitations (particularly poor oral bioavailability) necessitated high dosing in vivo studies. Despite these challenges, A-395 established the pharmacological feasibility of disrupting PRC2 via EED PPIs rather than catalytic inhibition [1].
A-395 provides a unique mechanistic tool to dissect PRC2's non-catalytic functions. Its academic significance spans four key areas:
Significant knowledge gaps persist despite these advances:
Table 1: Key Biochemical Properties of A-395
Property | Value | Assay/Method | Significance |
---|---|---|---|
Binding affinity (KD) | 1.5 nM | SPR | Sub-nanomolar EED engagement |
Enzymatic IC50 | 18 nM | Radioactivity-based | PRC2 complex inhibition |
Ki (EED) | 0.4–0.5 nM | TR-FRET | Competitive binding potency |
Ligand Efficiency (LE) | 0.371 | Calculated | Favorable efficiency per atom |
Lipophilicity Efficiency (LipE) | 7.655 | Calculated | Optimal balance of potency/lipophilicity |
Molecular Weight | 486.65 g/mol | — | Medium molecular weight |
Research on A-395 prioritizes three interconnected objectives:
The scope encompasses multidisciplinary investigations spanning:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7